4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride
Overview
Description
4-Amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C13H20ClN3O and a molecular weight of 269.78 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperidine with appropriate reagents to introduce the amino and carboxamide groups. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of strong bases or acids to facilitate the formation of the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. It can also serve as a tool compound for probing biological pathways.
Medicine: The compound has potential applications in the development of new drugs, particularly as a precursor or intermediate in the synthesis of therapeutic agents. It may also be used in the design of novel treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes to modulate biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Piperidine derivatives
Amino acid derivatives
Carboxamide derivatives
Uniqueness: 4-Amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride is unique in its combination of functional groups and its potential applications across various fields. Its specific structure and properties set it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)15-13(17)16-7-5-11(14)6-8-16;/h2-4,9,11H,5-8,14H2,1H3,(H,15,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTJZVOWRMTUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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